molecular formula C21H23FN2O2 B4696200 1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide

1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide

Cat. No. B4696200
M. Wt: 354.4 g/mol
InChI Key: ZGPLXRBQFGBGJR-UHFFFAOYSA-N
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Description

1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, also known as Fluorafinil, is a novel compound that has recently gained attention in the scientific community. It is a modified version of the popular nootropic drug Modafinil, which is used to enhance cognitive function and improve wakefulness. Fluorafinil has been found to have similar effects to Modafinil, but with a greater potency and a longer half-life.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. This results in an increase in wakefulness and a decrease in fatigue, as well as an improvement in cognitive function and mood.
Biochemical and Physiological Effects:
1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide has been found to have several biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the brain, as well as an increase in histamine release. It has also been shown to reduce the levels of adenosine, a neurotransmitter that promotes sleep and inhibits wakefulness. These effects result in an increase in wakefulness, alertness, and cognitive function, as well as a decrease in fatigue and sleepiness.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide in lab experiments is its potency and long half-life, which allows for a longer duration of action and a greater effect on cognitive function. However, one limitation is the lack of research on the long-term effects of 1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, as well as its potential toxicity and side effects.

Future Directions

There are several future directions for research on 1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, including its potential use in treating other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to determine the long-term effects and safety of 1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, as well as its potential for abuse and addiction. Furthermore, research on the optimal dosage and administration of 1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide is needed to maximize its therapeutic potential.

Scientific Research Applications

1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It has been found to improve cognitive function, memory, and attention in healthy individuals, as well as in patients with ADHD and narcolepsy. Additionally, 1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide has been shown to have antidepressant effects, making it a potential alternative to traditional antidepressants.

properties

IUPAC Name

1-benzoyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c22-19-8-6-16(7-9-19)10-13-23-20(25)17-11-14-24(15-12-17)21(26)18-4-2-1-3-5-18/h1-9,17H,10-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPLXRBQFGBGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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